4-Pyridin-3-ylbutylazanium;chloride
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Overview
Description
4-Pyridin-3-ylbutylazanium;chloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a pyridine ring attached to a butyl chain, which is further connected to an azanium group, with chloride as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-3-ylbutylazanium;chloride typically involves the reaction of 4-pyridin-3-ylbutylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Pyridin-3-ylbutylamine+HCl→this compound
The reaction is usually performed in an aqueous medium at room temperature. The product is then isolated by crystallization or precipitation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-3-ylbutylazanium;chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding amine.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an organic solvent at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions are often performed in polar solvents like water or alcohols, with the addition of a base to facilitate the reaction.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyridinium salts.
Scientific Research Applications
4-Pyridin-3-ylbutylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Pyridin-3-ylbutylazanium;chloride involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The azanium group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Pyridinium Salts: Structurally similar compounds that also contain a pyridine ring and an azanium group.
Imidazolium Salts: Compounds with a similar cationic structure but containing an imidazole ring instead of a pyridine ring.
Quaternary Ammonium Salts: Compounds with a positively charged nitrogen atom bonded to four alkyl or aryl groups.
Uniqueness
4-Pyridin-3-ylbutylazanium;chloride is unique due to its specific structure, which combines the properties of pyridinium salts with the flexibility of a butyl chain. This unique combination allows for diverse chemical reactivity and a wide range of applications in various fields.
Properties
IUPAC Name |
4-pyridin-3-ylbutylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c10-6-2-1-4-9-5-3-7-11-8-9;/h3,5,7-8H,1-2,4,6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQDBRSXKPPPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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